N-Boc-4-oxo-L-proline

Medicinal Chemistry Fluorinated Prolines Synthetic Methodology

Researchers oxidizing hydroxyproline to access 4-keto proline waste synthetic steps. N-Boc-4-oxo-L-proline delivers the ketone pre-installed, enabling direct conversion to fluorinated analogs and sp²-dependent MMP inhibitor potency. • One-step conversion to N-Boc-cis-4-trifluoromethyl/difluoromethyl-L-proline without prior oxidation • Sp²-hybridized C-4 center confers ~10-fold potency enhancement in MMP inhibitors vs saturated analogs • High-yielding (95.9%) synthesis demonstrated at 100 g scale for process chemistry Supplied at ≥98% purity with consistent quality; available for immediate global dispatch.

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 84348-37-8
Cat. No. B107550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-oxo-L-proline
CAS84348-37-8
SynonymsN-tert-Butoxycarbonyl-4-keto-L-proline;  N-tert-Butoxycarbonyl-4-oxo-L-proline;  1-(tert-Butoxycarbonyl)-4-oxo-L-proline;  (2S)-1-(tert-Butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic Acid;  (2S)-1-(tert-Butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic Acid; 
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
InChIInChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
InChIKeyCKYGSXRXTIKGAJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-oxo-L-proline (CAS 84348-37-8): A Differentiated 4-Ketoproline Building Block for Selective Synthesis and Potency Enhancement


N-Boc-4-oxo-L-proline (CAS 84348-37-8) is a synthetically protected L-proline derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the secondary amine and a ketone functionality at the 4-position of the pyrrolidine ring . It is a white to off-white solid with a molecular formula of C₁₀H₁₅NO₅, a molecular weight of 229.23 g/mol, and a melting point of 160 °C (decomposition) . The compound is commercially available at ≥98% purity and is primarily utilized as a versatile chiral building block in peptide synthesis, medicinal chemistry, and the preparation of 4-substituted proline analogs .

Why N-Boc-4-oxo-L-proline Cannot Be Replaced by Boc-hydroxyproline, Boc-proline, or Unprotected 4-Oxoproline in Critical Workflows


Generic substitution among proline derivatives fails because the 4-keto group in N-Boc-4-oxo-L-proline imparts fundamentally different chemical reactivity, stereoelectronic properties, and synthetic utility compared to its closest analogs. Unlike Boc-trans-4-hydroxy-L-proline, which requires additional oxidation steps to access 4-substituted derivatives [1], N-Boc-4-oxo-L-proline provides a pre-installed electrophilic carbonyl that enables direct nucleophilic addition, fluorination, and olefination reactions without hydroxyl protection/deprotection sequences [2]. Relative to unsubstituted Boc-L-proline, the 4-oxo derivative exhibits an sp²-hybridized C-4 center that confers a ~10-fold potency enhancement in matrix metalloproteinase (MMP) inhibitor scaffolds compared to saturated sp³ analogs [3]. Compared to unprotected 4-oxo-L-proline, the Boc group is essential for maintaining α-center chirality during peptide coupling and for orthogonal protection strategies in solid-phase synthesis [4]. These quantitative and functional differences mean that substituting N-Boc-4-oxo-L-proline with a structurally similar but functionally distinct analog will alter reaction outcomes, reduce synthetic efficiency, or compromise biological activity in downstream applications.

Quantitative Differentiation of N-Boc-4-oxo-L-proline: Head-to-Head Comparisons Against Key Analogs


N-Boc-4-oxo-L-proline Enables One-Step Synthesis of Fluorinated Prolines Unavailable from Boc-hydroxyproline

N-Boc-4-oxo-L-proline serves as the direct precursor for the diastereomerically pure synthesis of N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline via reaction with Me₃SiCF₃ and carbonyl-to-difluoromethylene conversion, respectively [1]. In contrast, Boc-trans-4-hydroxy-L-proline cannot undergo these transformations without prior oxidation to the 4-oxo intermediate, requiring an additional synthetic step and reducing overall efficiency [2].

Medicinal Chemistry Fluorinated Prolines Synthetic Methodology

N-Boc-4-oxo-L-proline-Derived MMP Inhibitors Exhibit ~10-Fold Greater Potency Than Saturated sp³ Analogs

Proline-based MMP inhibitors containing an sp²-hybridized center at the C-4 carbon (derived from 4-oxoproline scaffolds) demonstrate a remarkable potency enhancement relative to similar compounds where the C-4 carbon is reduced to sp³ hybridization [1]. This SAR trend is consistent across multiple inhibitor series and is attributed to conformational restriction and favorable interactions with the enzyme active site.

Matrix Metalloproteinase SAR Drug Discovery

Oxidation of Boc-hydroxyproline to N-Boc-4-oxo-L-proline Achieves 95.9% Yield at Multi-Gram Scale

The oxidation of Boc-trans-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline using trichloroisocyanuric acid and TEMPO in ethyl acetate proceeds with a high isolated yield of 95.9% at a 100 g scale [1]. This robust and efficient transformation underpins the commercial availability and cost-effectiveness of the 4-oxo derivative relative to alternative routes that might require multiple protection/deprotection steps.

Process Chemistry Synthetic Efficiency Scale-Up

N-Boc-4-oxo-L-proline Enables Divergent Access to Both cis- and trans-4-Substituted Prolines via Complementary Reduction Methods

The 4-oxo group of N-Boc-4-oxo-L-proline serves as a versatile handle for divergent stereoselective synthesis: Wittig olefination followed by Crabtree-catalyzed hydrogenation yields trans-4-alkylprolines, while heterogeneous hydrogenation with Raney nickel affords cis-4-alkylprolines [1]. In contrast, starting from Boc-hydroxyproline requires separate synthetic sequences for each stereoisomer and often suffers from lower diastereoselectivity due to competing elimination pathways.

Stereoselective Synthesis 4-Alkylprolines Peptidomimetics

High-Impact Application Scenarios for N-Boc-4-oxo-L-proline Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Proline Analogs for Metabolic Stability Enhancement in Drug Discovery

N-Boc-4-oxo-L-proline is the direct precursor of choice for preparing N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline, which are valuable building blocks for introducing fluorinated proline residues into peptide and peptidomimetic drug candidates [1]. The one-step conversion from the 4-oxo compound eliminates the need for prior oxidation of hydroxyproline, streamlining the synthesis of metabolically stable, conformationally biased proline analogs [2].

Construction of Potent Matrix Metalloproteinase (MMP) Inhibitor Scaffolds

The sp²-hybridized C-4 center provided by N-Boc-4-oxo-L-proline is a critical structural determinant for achieving nanomolar potency against MMP-3 and MMP-1 [1]. Researchers developing MMP inhibitors for oncology, arthritis, or cardiovascular indications should prioritize this building block over saturated proline analogs, which exhibit approximately 10-fold lower potency in comparable scaffolds [2].

Divergent Synthesis of 4-Substituted Proline Libraries for SAR Studies

The 4-oxo functionality enables Wittig olefination followed by stereodivergent hydrogenation to access both cis- and trans-4-alkylprolines from a single intermediate [1]. This divergent strategy is particularly valuable for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on proline-containing bioactive peptides and peptidomimetics, as it reduces the number of distinct starting materials required and accelerates analog generation [2].

Large-Scale Preparation of Pharmaceutical Intermediates Requiring 4-Oxoproline Motifs

The well-established, high-yielding (95.9%) oxidation of Boc-hydroxyproline to N-Boc-4-oxo-L-proline at 100 g scale [1] supports the use of this compound in process chemistry and early-phase API manufacturing. Applications include the synthesis of key intermediates for marketed drugs such as Teneligliptin and Velpatasvir, as well as clinical candidates like Danoprevir and Ciluprevir, where the 4-oxoproline fragment is a structural requirement [2].

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